REACTION_SMILES
|
[Br:1][CH2:2][CH:3]([CH:4]([CH2:5][c:6]1[cH:7][c:8]([F:13])[cH:9][c:10]([F:12])[cH:11]1)[NH:14][C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[OH:22].[CH2:31]([OH:32])[CH3:33].[CH3:23][CH2:24][O:25][C:26](=[O:27])[CH3:28].[K+:30].[OH-:29]>>[CH2:2]1[CH:3]([CH:4]([CH2:5][c:6]2[cH:7][c:8]([F:13])[cH:9][c:10]([F:12])[cH:11]2)[NH:14][C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[O:22]1
|
Name
|
CC(C)(C)OC(=O)NC(Cc1cc(F)cc(F)c1)C(O)CBr
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC(Cc1cc(F)cc(F)c1)C(O)CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC(Cc1cc(F)cc(F)c1)C1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:1][CH2:2][CH:3]([CH:4]([CH2:5][c:6]1[cH:7][c:8]([F:13])[cH:9][c:10]([F:12])[cH:11]1)[NH:14][C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[OH:22].[CH2:31]([OH:32])[CH3:33].[CH3:23][CH2:24][O:25][C:26](=[O:27])[CH3:28].[K+:30].[OH-:29]>>[CH2:2]1[CH:3]([CH:4]([CH2:5][c:6]2[cH:7][c:8]([F:13])[cH:9][c:10]([F:12])[cH:11]2)[NH:14][C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[O:22]1
|
Name
|
CC(C)(C)OC(=O)NC(Cc1cc(F)cc(F)c1)C(O)CBr
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC(Cc1cc(F)cc(F)c1)C(O)CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC(Cc1cc(F)cc(F)c1)C1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:1][CH2:2][CH:3]([CH:4]([CH2:5][c:6]1[cH:7][c:8]([F:13])[cH:9][c:10]([F:12])[cH:11]1)[NH:14][C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[OH:22].[CH2:31]([OH:32])[CH3:33].[CH3:23][CH2:24][O:25][C:26](=[O:27])[CH3:28].[K+:30].[OH-:29]>>[CH2:2]1[CH:3]([CH:4]([CH2:5][c:6]2[cH:7][c:8]([F:13])[cH:9][c:10]([F:12])[cH:11]2)[NH:14][C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[O:22]1
|
Name
|
CC(C)(C)OC(=O)NC(Cc1cc(F)cc(F)c1)C(O)CBr
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC(Cc1cc(F)cc(F)c1)C(O)CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC(Cc1cc(F)cc(F)c1)C1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |